molecular formula C15H19N3O5S B3009872 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-39-9

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3009872
CAS No.: 1021081-39-9
M. Wt: 353.39
InChI Key: VSBXNAPXHZPGKN-UHFFFAOYSA-N
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Description

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific disciplines .

Properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-10-3-4-11(23-2)12(9-10)24(21,22)18-7-5-15(6-8-18)13(19)16-14(20)17-15/h3-4,9H,5-8H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBXNAPXHZPGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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